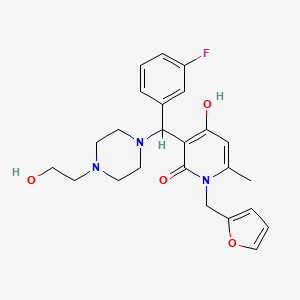

3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Description

3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a pyridin-2-one derivative characterized by a complex substitution pattern. Its core structure features:

- 4-hydroxy-6-methylpyridin-2(1H)-one: A bicyclic scaffold with hydroxyl and methyl substituents, likely influencing hydrogen bonding and lipophilicity.

- 4-(2-hydroxyethyl)piperazin-1-yl: A piperazine moiety substituted with a hydroxyethyl group, enhancing solubility and enabling hydrogen-bonding interactions.

- Furan-2-ylmethyl group: A heteroaromatic substituent at the N1 position, contributing to electronic effects and metabolic stability.

This compound’s molecular formula is C23H26FN3O4 (calculated molecular weight: 427.47 g/mol).

Properties

IUPAC Name |

3-[(3-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O4/c1-17-14-21(30)22(24(31)28(17)16-20-6-3-13-32-20)23(18-4-2-5-19(25)15-18)27-9-7-26(8-10-27)11-12-29/h2-6,13-15,23,29-30H,7-12,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPUSGDSGVCZOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC(=CC=C3)F)N4CCN(CC4)CCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features several functional groups, including a fluorophenyl moiety, a piperazine ring, and a pyridinone scaffold, which are often associated with various biological activities.

Structural Features

| Feature | Description |

|---|---|

| Fluorophenyl Group | Enhances lipophilicity and potential receptor binding |

| Piperazine Ring | Commonly involved in neuropharmacological effects |

| Pyridinone Core | Associated with antioxidant and anti-inflammatory properties |

| Furan Moiety | Contributes to the compound's reactivity and potential bioactivity |

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to the one . For instance, derivatives of pyridinones have shown promising results against various cancer cell lines. A study demonstrated that modifications in the piperazine ring can lead to enhanced cytotoxicity against breast cancer cells (MDA-MB-231) and prostate cancer cells (PC-3) .

Antimicrobial Properties

Compounds featuring piperazine and pyridine structures have been evaluated for antimicrobial activity. In vitro tests indicated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is hypothesized to involve disruption of bacterial cell membranes.

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological effects. Research indicates that similar compounds can act as serotonin receptor modulators, which may lead to anxiolytic or antidepressant effects .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. For example:

- Fluorination at the para position of the phenyl ring has been linked to increased potency in binding to target receptors.

- Alterations in the hydroxyl group on the pyridine can modulate its solubility and bioavailability.

Case Study 1: Antitumor Activity

In a study published in Cancer Research, a series of compounds based on the pyridinone scaffold were synthesized and tested for their ability to inhibit tumor growth in xenograft models. The most active compound demonstrated a 70% reduction in tumor size compared to controls after two weeks of treatment .

Case Study 2: Antimicrobial Evaluation

A recent investigation into antimicrobial properties revealed that this compound showed an MIC (Minimum Inhibitory Concentration) of 15.62 µg/mL against Candida albicans and Staphylococcus aureus, indicating broad-spectrum activity .

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. The incorporation of the fluorophenyl group may enhance the selectivity for serotonin receptors, thus improving efficacy in treating depression. Studies have shown that similar compounds can modulate neurotransmitter systems effectively .

Anticancer Properties

Compounds with similar structural motifs have been investigated for their anticancer properties. The presence of the furan and pyridinone components may be responsible for inducing apoptosis in cancer cells. In vitro studies suggest that these compounds can inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways .

Antimicrobial Activity

The compound’s structural features suggest potential antimicrobial properties. Preliminary studies on related compounds indicate effectiveness against certain bacterial strains, making it a candidate for further exploration in antibiotic development .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, including the alkylation of piperazine derivatives and subsequent coupling reactions with furan and pyridinone precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized products .

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry examined a series of piperazine derivatives similar to the target compound. The results indicated that modifications at the piperazine nitrogen significantly influenced antidepressant activity in rodent models. This suggests that structural variations can lead to improved therapeutic profiles .

Case Study 2: Anticancer Mechanisms

In another study focusing on pyridinone derivatives, researchers found that specific substitutions on the pyridine ring enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of molecular structure in determining biological activity, reinforcing the need for further investigation into compounds like the target molecule .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Piperazine Derivatives

Key Observations :

- Piperazine Substitution : The target compound’s 2-hydroxyethyl group on piperazine distinguishes it from analogs with methyl (e.g., ) or unmodified piperazine rings (e.g., ). This substitution may improve solubility and reduce metabolic clearance.

- Heterocyclic Attachments: The furan-2-ylmethyl group contrasts with pyridine () or pyrimidinone () moieties, influencing binding affinity and selectivity.

Hypothesized Bioactivity

- CNS Targets : Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. The hydroxyethyl group could enhance blood-brain barrier penetration compared to methyl analogs .

- Antifungal/Anticancer Potential: Furan-containing compounds (e.g., ) exhibit antifungal activity, while pyridinones with hydroxyl groups (e.g., ) may act as kinase inhibitors.

Physicochemical Properties

- LogP : The hydroxyethyl group likely reduces logP compared to methylpiperazine analogs (e.g., 411.50 g/mol compound in ), improving aqueous solubility.

- Hydrogen Bonding: The 4-hydroxy and hydroxyethyl groups provide hydrogen-bond donors/acceptors, critical for target engagement.

Limitations and Opportunities

- Data Gaps: No direct bioactivity data for the target compound exists in the provided evidence. Extrapolation from analogs suggests CNS or antimicrobial applications.

- Optimization : Comparative studies with and could elucidate the impact of piperazine substituents on potency and pharmacokinetics.

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Coupling of the fluorophenyl group to the piperazine ring via nucleophilic substitution or Mannich reaction under reflux conditions (e.g., ethanol or DMF at 80–100°C) .

- Step 2 : Introduction of the hydroxyethyl group to the piperazine nitrogen using ethylene oxide or 2-chloroethanol in basic media (K₂CO₃/NaH) .

- Step 3 : Attachment of the furan-2-ylmethyl group to the pyridinone core via alkylation (e.g., using furfuryl bromide and a base like NaH) .

Optimization involves adjusting solvent polarity, temperature, and catalyst (e.g., Pd for cross-coupling). Purity is enhanced via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .

Q. Which spectroscopic and computational techniques are critical for structural elucidation?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for fluorophenyl (δ 7.1–7.4 ppm), hydroxyethyl (δ 3.5–4.0 ppm), and furan (δ 6.2–7.4 ppm). Compare with analogs in and .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated MW: ~470 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve 3D conformation (e.g., piperazine chair vs. boat) for docking studies .

- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) and verify NMR shifts .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Methodological Answer :

- Receptor Binding Assays : Screen against serotonin (5-HT2A) and dopamine (D2) receptors using radioligand displacement (e.g., [³H]ketanserin for 5-HT2A) .

- Enzyme Inhibition : Test kinase or phosphatase inhibition via fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values across receptor binding studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like buffer pH (7.4), temperature (37°C), and cell membrane preparation methods .

- Comparative Studies : Use reference compounds (e.g., clozapine for 5-HT2A) to validate assay sensitivity .

- Meta-Analysis : Collate data from multiple labs (e.g., PubChem BioAssay data ) to identify outliers and adjust for batch effects.

Q. What strategies improve metabolic stability without compromising target affinity?

- Methodological Answer :

- Isotopic Labeling : Synthesize deuterated derivatives at metabolically labile sites (e.g., hydroxyethyl group) using D₂O exchange or deuterated reagents .

- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to enhance bioavailability .

- SAR Studies : Modify the furan ring (e.g., replace with thiophene) and evaluate stability in liver microsomes .

Q. How can computational modeling predict off-target interactions and toxicity risks?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against the ChEMBL database, prioritizing kinases and GPCRs .

- QSAR Models : Train models on Tox21 datasets to predict hepatotoxicity (e.g., CYP3A4 inhibition) .

- MD Simulations : Analyze binding stability (RMSD < 2 Å) over 100 ns trajectories to assess target selectivity .

Data Contradiction Analysis

Q. How should conflicting crystallographic and spectroscopic data on the piperazine conformation be addressed?

- Methodological Answer :

- Variable Temperature NMR : Probe ring flipping dynamics (ΔG‡) in DMSO-d6 to detect chair-boat transitions .

- Hybrid DFT/NMR : Compare computed (B3LYP/6-31G*) and experimental NOE correlations to validate dominant conformers .

- Single-Crystal Studies : Grow crystals in multiple solvents (e.g., MeOH vs. EtOAc) to identify polymorph-dependent conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.